5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester
Description
5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a methyl substituent at the 2-position, and a 2-hydroxyethyl group at the 5-position of the benzene ring.
Properties
IUPAC Name |
methyl 5-(2-hydroxyethyl)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFQPNGVOWLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester typically involves the esterification of 5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Oxo-ethyl)-2-methyl-benzoic acid methyl ester.
Reduction: Formation of 5-(2-Hydroxy-ethyl)-2-methyl-benzyl alcohol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxy-2-methyl-benzoic Acid Methyl Ester (METHYL-5-METHOXY-2-METHYLBENZOATE)
- Structure : Methoxy group at 5-position, methyl at 2-position.
- Synthesis : Derived via esterification and methoxylation, as described in .
- Properties : Lower polarity compared to the hydroxyethyl analog due to the methoxy group, leading to reduced solubility in water.
- Applications : Intermediate in agrochemicals and pharmaceuticals due to stability under acidic conditions .
5-(Bromoacetyl)-2-(benzyloxy)-benzoic Acid Methyl Ester
- Structure : Bromoacetyl and benzyloxy groups at the 5- and 2-positions, respectively.
- Synthesis : Bromoacetylation of 2-benzyloxy-benzoic acid methyl ester ().
- Properties : High reactivity due to the bromoacetyl group, enabling nucleophilic substitution reactions.
- Applications : Key intermediate in synthesizing kinase inhibitors and antibiotics .
2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) Benzoic Acid Derivatives
- Structure: Quinazolinone ring at the 5-position, methyl and hydroxyl groups at 2- and 4-positions.
- Synthesis: Coupling of quinazolinone with amino acid esters ().
- Properties: Enhanced antimicrobial and anthelmintic activities due to the quinazolinone moiety.
- Applications : Antimicrobial agents (e.g., against Candida albicans and E. coli) and anthelmintic drugs .
1-(2-Hydroxy-ethyl)-2-methyl-1H-benzimidazole-5-carboxylic Acid Methyl Ester
- Structure : Benzimidazole ring fused to the benzene core, hydroxyethyl at 1-position.
- Synthesis: Cyclization of 5-amino salicylic acid derivatives ().
- Properties : Improved bioavailability due to the benzimidazole ring’s planar structure.
- Applications : Anti-inflammatory and anti-arthritic agents .
Biological Activity
5-(2-Hydroxy-ethyl)-2-methyl-benzoic acid methyl ester, a derivative of benzoic acid, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including analgesic, anti-inflammatory, and antiproliferative properties.
The compound is characterized by its structure, which includes a hydroxyl group and an ester functional group. The molecular formula is , and its structure can be represented as follows:
1. Analgesic Activity
Recent studies have indicated that derivatives of benzoic acid exhibit significant analgesic properties. For instance, a related compound, 5-acetamido-2-hydroxy benzoic acid, demonstrated potent anti-nociceptive effects in various animal models. The effectiveness was evaluated through tests such as the acetic acid-induced writhing test and hot plate test, revealing a marked reduction in pain responses .
Table 1: Analgesic Activity Comparison
| Compound | ED50 (mg/kg) | Test Method |
|---|---|---|
| 5-Acetamido-2-hydroxy benzoic acid | 4.95 | Hot Plate |
| Acetylsalicylic Acid (Aspirin) | 67.5 | Acetic Acid Writhing Test |
| Acetaminophen (Tylenol) | 1944 | Acetic Acid Writhing Test |
This data suggests that the compound may possess similar or enhanced analgesic properties compared to traditional analgesics.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In one study, the anti-edematogenic effects were assessed using the carrageenan-induced paw edema model in rats. The results indicated significant inhibition of edema formation, suggesting that the compound could serve as an effective anti-inflammatory agent .
3. Antiproliferative Activity
Studies have also investigated the antiproliferative effects of benzoic acid derivatives on cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer types, including prostate cancer . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Kinetin-9-ribose | Prostate Cancer | <10 |
| Embinin | Prostate Cancer | <15 |
| Methyl Ester Derivative | Various | TBD |
Case Study 1: Analgesic Efficacy
A study conducted on Swiss mice evaluated the analgesic efficacy of 5-acetamido-2-hydroxy benzoic acid through behavioral tests. The findings demonstrated that the compound significantly reduced pain-related behaviors compared to control groups, highlighting its potential for therapeutic use in pain management .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation models, rats treated with the compound showed a considerable reduction in paw swelling compared to untreated controls. This indicates its potential application in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
